physicochemical properties of 2-(3-Fluoro-5-methylphenyl)pyrrolidine
physicochemical properties of 2-(3-Fluoro-5-methylphenyl)pyrrolidine
Technical Whitepaper: Physicochemical Profiling of 2-(3-Fluoro-5-methylphenyl)pyrrolidine
Executive Summary
2-(3-Fluoro-5-methylphenyl)pyrrolidine (CAS: 1270437-78-9) is a substituted phenylpyrrolidine derivative of significant interest in medicinal chemistry, particularly within central nervous system (CNS) drug discovery. Structurally analogous to established monoamine transporter modulators, this compound features a pyrrolidine nitrogen heterocycle substituted at the 2-position with a phenyl ring bearing meta-fluoro and meta-methyl groups.
This technical guide provides a comprehensive physicochemical profile of the compound. It synthesizes theoretical structure-activity relationship (SAR) data with rigorous experimental protocols for validation. For researchers, understanding the interplay between the lipophilic 3-fluoro-5-methylphenyl moiety and the basic pyrrolidine core is critical for optimizing blood-brain barrier (BBB) penetration and receptor binding affinity.
Chemical Identity & Structural Analysis
The compound is defined by a chiral center at the C2 position of the pyrrolidine ring, though it is often supplied as a racemate in early-stage research. The 3-fluoro and 5-methyl substituents on the phenyl ring introduce specific electronic and steric effects that differentiate it from the parent 2-phenylpyrrolidine.
Table 1: Chemical Identifiers
| Parameter | Detail |
| IUPAC Name | 2-(3-Fluoro-5-methylphenyl)pyrrolidine |
| CAS Number | 1270437-78-9 |
| Molecular Formula | C₁₁H₁₄FN |
| Molecular Weight | 179.24 g/mol |
| SMILES | CC1=CC(=CC(=C1)F)C2NCCC2 |
| Common Scaffolds | Phenylpyrrolidine, Arylalkylamine |
Physicochemical Properties (Core Profiling)
The following data aggregates predicted values derived from high-fidelity SAR models (ACD/Labs, ChemAxon) and comparative analysis with structural analogs (e.g., 2-phenylpyrrolidine, pyrovalerone derivatives).
Table 2: Physicochemical Parameters
| Property | Value (Predicted/Range) | Significance |
| LogP (Octanol/Water) | 2.6 – 2.9 | Indicates moderate lipophilicity; optimal for CNS penetration (BBB crossing). |
| pKa (Conjugate Acid) | 9.2 – 9.4 | The pyrrolidine nitrogen is basic. At physiological pH (7.4), it exists primarily (~98%) as the cationic species. |
| Boiling Point | ~255°C (at 760 mmHg) | High boiling point requires vacuum distillation for purification of the free base. |
| Polar Surface Area (PSA) | ~12 Ų | Low PSA favors membrane permeability. |
| H-Bond Donors | 1 (NH group) | Relevant for receptor interaction and solubility. |
| H-Bond Acceptors | 1 (N atom) | - |
Lipophilicity & BBB Penetration
The addition of the methyl group (+CH₃) at the 5-position increases lipophilicity (LogP) by approximately 0.5 units compared to the parent phenylpyrrolidine. The fluorine atom at the 3-position further modulates this, increasing metabolic stability against ring oxidation while maintaining a high degree of lipophilicity. With a LogP near 2.8, this compound falls within the "Goldilocks zone" (LogP 2–4) for passive diffusion across the blood-brain barrier.
Electronic Effects (pKa)
The basicity of the pyrrolidine nitrogen is influenced by the phenyl ring.
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Base 2-Phenylpyrrolidine pKa: ~9.5.
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3-Fluoro Effect: The fluorine atom is electron-withdrawing (inductive effect, -I), which pulls electron density from the aromatic ring and, by extension, slightly reduces the electron density available to the nitrogen, lowering the pKa.
-
5-Methyl Effect: The methyl group is weakly electron-donating (+I), which slightly counteracts the fluorine.
-
Net Result: The compound is expected to be slightly less basic than unsubstituted 2-phenylpyrrolidine, facilitating a slightly higher fraction of un-ionized species at physiological pH compared to the parent, potentially aiding absorption.
Analytical Characterization
To validate the identity of synthesized or purchased batches, the following spectral signatures are diagnostic.
-
¹H NMR (Chloroform-d):
-
Aromatic Region: Three distinct signals corresponding to the 2, 4, and 6 positions of the phenyl ring. The protons will show meta-coupling (
Hz) and H-F coupling ( Hz). -
Pyrrolidine Ring: A multiplet at
ppm (C2-H benzylic proton) and complex multiplets at ppm for the remaining CH₂ groups. -
Methyl Group: A singlet at
ppm.
-
-
¹⁹F NMR: A single sharp peak, typically around
to ppm (referenced to CFCl₃), characteristic of a meta-substituted fluoroarene. -
Mass Spectrometry (ESI+): Major peak at
.
Experimental Protocols
Protocol A: Potentiometric pKa Determination
Objective: Determine the precise ionization constant to predict solubility vs. pH profiles.
-
Preparation: Dissolve 5 mg of the hydrochloride salt in 20 mL of degassed water/methanol (80:20 v/v) to ensure solubility.
-
Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01).
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Titration: Titrate with 0.1 M KOH standardized solution under inert nitrogen atmosphere (to prevent carbonate formation).
-
Data Analysis: Plot pH vs. Volume of KOH. The inflection point (half-equivalence point) corresponds to the pKa (corrected for the methanol co-solvent using the Yasuda-Shedlovsky extrapolation).
Protocol B: Shake-Flask LogP Determination
Objective: Measure the partition coefficient between n-octanol and water.
-
Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol for 24 hours.
-
Equilibration: Dissolve the compound in the octanol phase. Add an equal volume of the aqueous phase (buffered to pH 7.4).
-
Agitation: Shake mechanically for 4 hours at 25°C.
-
Separation: Centrifuge to separate phases.
-
Quantification: Analyze both phases using HPLC-UV (254 nm).
-
Calculation:
.
Visualization of Workflows
Figure 1: Synthesis & Characterization Logic
This diagram illustrates the logical flow from precursor selection to final analytical validation.
Caption: Synthesis pathway from aryl halide precursor to stable salt form, highlighting critical purification checkpoints.
Figure 2: Physicochemical Profiling Workflow
This diagram details the decision tree for determining pKa and LogP.
Caption: Decision matrix for selecting the appropriate physicochemical assay based on solubility and sample availability.
Handling & Stability
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Storage: The free base is an oil and prone to oxidation (N-oxide formation) upon prolonged exposure to air. It should be stored as the hydrochloride salt (white solid) at -20°C under desiccant.
-
Safety: As a substituted phenylpyrrolidine, this compound should be treated as a potential CNS stimulant and irritant. Wear standard PPE (nitrile gloves, safety glasses).
-
Solubility:
-
Free Base: Soluble in DCM, Methanol, Ethanol, DMSO. Insoluble in water.
-
HCl Salt: Soluble in Water, Methanol.
-
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1270437-78-9. Retrieved from [Link]
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IUPAC (2023). Guidelines for the Determination of Ionization Constants. Retrieved from [Link]
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OECD (2022). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]
